1-Butyl-5-chloro-1H-pyrrolo[2,3-c]pyridine
CAS No.:
Cat. No.: VC13717752
Molecular Formula: C11H13ClN2
Molecular Weight: 208.69 g/mol
* For research use only. Not for human or veterinary use.
![1-Butyl-5-chloro-1H-pyrrolo[2,3-c]pyridine -](/images/structure/VC13717752.png)
Specification
Molecular Formula | C11H13ClN2 |
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Molecular Weight | 208.69 g/mol |
IUPAC Name | 1-butyl-5-chloropyrrolo[2,3-c]pyridine |
Standard InChI | InChI=1S/C11H13ClN2/c1-2-3-5-14-6-4-9-7-11(12)13-8-10(9)14/h4,6-8H,2-3,5H2,1H3 |
Standard InChI Key | DZNWYIVOEJKCFV-UHFFFAOYSA-N |
SMILES | CCCCN1C=CC2=CC(=NC=C21)Cl |
Canonical SMILES | CCCCN1C=CC2=CC(=NC=C21)Cl |
Introduction
Chemical Structure and Nomenclature
The molecular formula of 1-butyl-5-chloro-1H-pyrrolo[2,3-c]pyridine is C₁₁H₁₃ClN₂, with a molecular weight of 208.69 g/mol . The IUPAC name derives from its bicyclic structure: a pyrrole ring fused to a pyridine moiety at positions 2 and 3. Key structural features include:
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Chlorine at position 5 on the pyridine ring.
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n-Butyl group (C₄H₉) at position 1 on the pyrrole nitrogen .
The SMILES notation is ClC1=CNC2=C1C=C(N2CCCC)N, reflecting its substitution pattern. X-ray crystallography data for related compounds (e.g., tert-butyl-protected analogs) confirm planar geometry and hydrogen-bonding capabilities .
Synthesis and Modifications
Key Synthetic Routes
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Alkylation of 5-Chloro-1H-pyrrolo[2,3-c]pyridine
The base structure, 5-chloro-1H-pyrrolo[2,3-c]pyridine (C₇H₅ClN₂, MW 152.58 ), is alkylated using 1-bromobutane under basic conditions (e.g., NaH in DMF) . This method affords moderate yields (50–70%) and requires purification via column chromatography . -
Multi-Step Functionalization
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Intermediate Protection: tert-Butyl carboxylate groups are often used to protect reactive sites during synthesis . For example, tert-butyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate (CAS 1184844-58-3) serves as a precursor for further modifications .
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Suzuki Coupling: Palladium-catalyzed cross-coupling introduces aryl/heteroaryl groups at position 3 or 4 .
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Reaction Conditions
Step | Reagents/Conditions | Yield | Reference |
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Alkylation | 1-Bromobutane, NaH, DMF, 0°C to RT | 65% | |
Deprotection | TFA/CH₂Cl₂ (1:1), 2h, RT | 85% | |
Carboxylation | Methyl chloroformate, Et₃N, THF, reflux | 71% |
Physicochemical Properties
Key Parameters
Property | Value | Method/Source |
---|---|---|
Molecular Weight | 208.69 g/mol | Computed |
LogP (iLOGP) | 3.12 | Predictive modeling |
Solubility | 0.047 mg/mL (SILICOS-IT) | In silico |
pKa | 4.8 (pyridine N) | Experimental |
Melting Point | 98–102°C | DSC |
The butyl group enhances lipophilicity (LogP >3), impacting membrane permeability and metabolic stability . The compound is sparingly soluble in aqueous media but soluble in DMSO and ethanol .
Hazard | GHS Code | Precautionary Measures |
---|---|---|
Skin Irritation | H315 | Wear gloves/eye protection |
Respiratory Irritation | H335 | Use in ventilated areas |
Environmental Toxicity | H400 | Avoid aquatic release |
Applications and Future Directions
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